molecular formula C17H14ClN3O3S2 B3004507 4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate CAS No. 400074-48-8

4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate

Cat. No. B3004507
CAS RN: 400074-48-8
M. Wt: 407.89
InChI Key: IPFLAPTWBAJXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate is a chemical entity that appears to be a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing a thiadiazole ring. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The presence of a 4-methoxybenzyl group suggests modifications that could impact the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related 4-methoxybenzyl derivatives has been explored in various studies. For instance, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters has been achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which suggests a method for introducing or removing protective groups in the synthesis of complex molecules . Additionally, a series of compounds with various substitutions on imidazo[2,1-b][1,3,4]thiadiazole, a core similar to the thiadiazole ring in the compound of interest, has been synthesized, indicating the versatility of the thiadiazole scaffold in chemical synthesis .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure analysis of a related compound, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole, revealed intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability and reactivity of the molecule . These interactions are likely to be present in the compound of interest, influencing its molecular conformation and properties.

Chemical Reactions Analysis

Thiadiazole derivatives undergo a range of chemical reactions, including regioselective O-demethylation and dehydrative cyclization, as demonstrated in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides . These reactions are important for modifying the thiadiazole core and introducing various functional groups, which can significantly alter the chemical behavior of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxybenzyl derivatives and thiadiazole compounds are influenced by their molecular structures. The presence of methoxy and benzyl groups can affect the compound's solubility, stability, and reactivity. The intermolecular interactions observed in crystal structure analyses suggest that these compounds may have solid-state properties conducive to the formation of supramolecular networks . The reactivity of the thiadiazole ring, as seen in the regioselective reactions, also plays a role in the compound's chemical properties .

Scientific Research Applications

  • Synthesis and Organic Chemistry Applications :

  • Photodynamic Therapy in Cancer Treatment :

    • A 2020 study by Pişkin, Canpolat, and Öztürk explored the use of similar compounds in photodynamic therapy for cancer treatment. They synthesized new zinc phthalocyanine derivatives with potential applications as Type II photosensitizers, indicating the broader relevance of such compounds in therapeutic contexts (Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).
  • Antileukemic and Antimicrobial Activities :

  • Anti-viral Research :

properties

IUPAC Name

(4-methoxyphenyl)methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S2/c1-23-13-6-2-11(3-7-13)10-24-17(22)19-15-16(26-21-20-15)25-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFLAPTWBAJXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC2=C(SN=N2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.